molecular formula C14H17NO5 B11116580 3-[(4-Carboxyhexanoyl)amino]benzoic acid

3-[(4-Carboxyhexanoyl)amino]benzoic acid

Cat. No.: B11116580
M. Wt: 279.29 g/mol
InChI Key: YTWWJFHXEWQKLX-UHFFFAOYSA-N
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Description

3-[(4-Carboxyhexanoyl)amino]benzoic acid is an organic compound that features a benzene ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Carboxyhexanoyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 4-carboxyhexanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Carboxyhexanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-[(4-Carboxyhexanoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Carboxyhexanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its combination of a benzene ring, amino group, and carboxylic acid group provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

3-(4-carboxyhexanoylamino)benzoic acid

InChI

InChI=1S/C14H17NO5/c1-2-9(13(17)18)6-7-12(16)15-11-5-3-4-10(8-11)14(19)20/h3-5,8-9H,2,6-7H2,1H3,(H,15,16)(H,17,18)(H,19,20)

InChI Key

YTWWJFHXEWQKLX-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)NC1=CC=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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